

# PROTAC BTK Degradar-6 structure and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PROTAC BTK Degradar-6

Cat. No.: B12385471

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## An In-depth Technical Guide to PROTAC BTK Degradar-6

This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of **PROTAC BTK Degradar-6**, a potent and selective Bruton's tyrosine kinase (BTK) degrader. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, immunology, and targeted protein degradation.

### Introduction to PROTAC BTK Degradar-6

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. **PROTAC BTK Degradar-6** is a heterobifunctional molecule designed to specifically target Bruton's tyrosine kinase (BTK), a key signaling protein in B-cell development and activation. By co-opting the cell's natural protein disposal machinery, **PROTAC BTK Degradar-6** offers a promising strategy for the treatment of B-cell malignancies and autoimmune diseases where BTK activity is dysregulated.

### Structure and Chemical Properties

**PROTAC BTK Degradar-6** is comprised of three key components: a ligand that binds to BTK, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these

two moieties.[\[1\]](#)

Table 1: Chemical Properties of **PROTAC BTK Degradar-6**

Property	Value	Reference
IUPAC Name	5-[3-[[4-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-oxoethyl]piperazin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione	N/A
Molecular Formula	C45H47N11O6	<a href="#">[2]</a>
Molecular Weight	837.942 g/mol	<a href="#">[2]</a>
Canonical SMILES	<chem>NC1=C2C(=NC=N1)N(N=C2C2=CC=C(C=C2)OC2=CC=CC=C2)C2CCN(CC2)C(CN2CCN(CC2)CC2CN(C2)C=2C=C1C(N(C(C1=CC2)=O)C2C(NC(CC2)=O)=O)=O)=O</chem>	<a href="#">[2]</a>
CAS Number	2767204-39-5	<a href="#">[2]</a>
DC50 (Degradation Concentration 50%)	3.18 nM	<a href="#">[3]</a> <a href="#">[4]</a>
Storage	2-8 °C	<a href="#">[2]</a>
Purity	>95%	<a href="#">[2]</a>

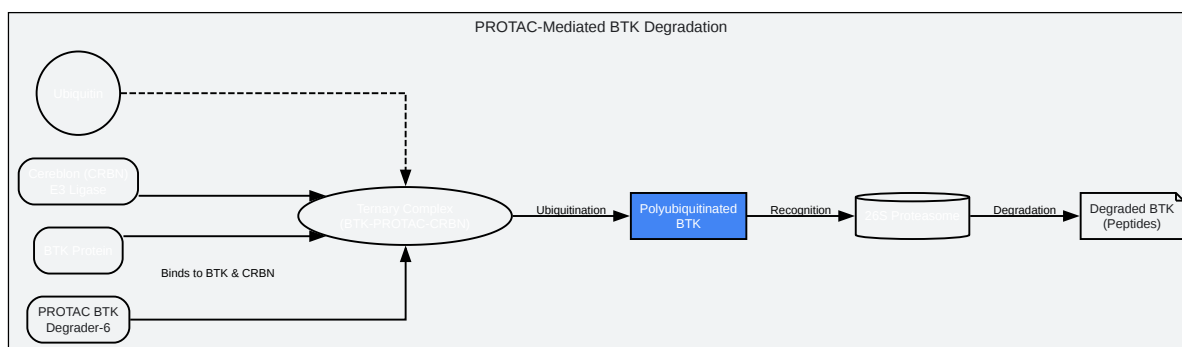
Table 2: Physicochemical and Pharmacokinetic Properties (General Information for Ibrutinib-Based PROTACs)

While specific data for **PROTAC BTK Degradar-6** is not publicly available, the following table provides general ranges and observations for similar ibrutinib-based PROTACs.

Property	General Value/Observation	Reference
Solubility	Generally soluble in DMSO. Aqueous solubility is often low but can be improved by linker modification.	<a href="#">[5]</a> <a href="#">[6]</a>
Permeability (Caco-2)	PROTACs often exhibit low to moderate permeability. Assay conditions may need optimization (e.g., addition of BSA) to improve recovery.	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Pharmacokinetics (in vivo)	Oral bioavailability can be challenging for PROTACs but has been achieved for some BTK degraders. Half-life and exposure are highly dependent on the specific structure.	<a href="#">[5]</a> <a href="#">[11]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a>

## Mechanism of Action

**PROTAC BTK Degradar-6** functions by inducing the formation of a ternary complex between BTK and the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BTK. The resulting polyubiquitinated BTK is then recognized and degraded by the 26S proteasome.

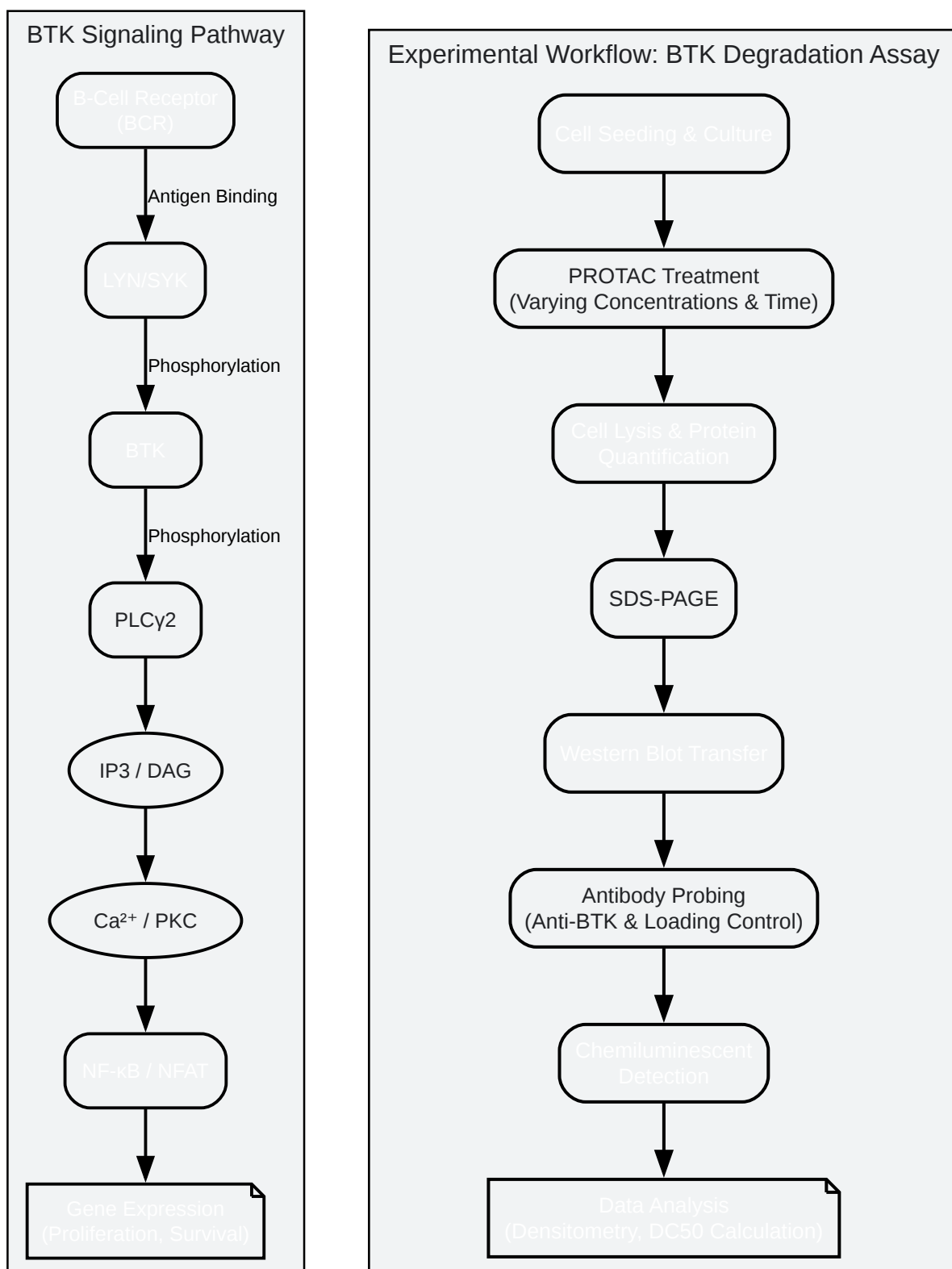


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Caption: Workflow of **PROTAC BTK Degradator-6** mediated protein degradation.

## BTK Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLC $\gamma$ 2), which ultimately results in the activation of transcription factors such as NF- $\kappa$ B and NFAT. These transcription factors drive B-cell proliferation, survival, and differentiation. By degrading BTK, **PROTAC BTK Degradator-6** effectively blocks these downstream signaling events.<sup>[16][17][18][19][20]</sup>



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